molecular formula C5H5BrF2N2O B10911810 [4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol

[4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol

Cat. No.: B10911810
M. Wt: 227.01 g/mol
InChI Key: XIKXPJNWHDODFQ-UHFFFAOYSA-N
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Description

[4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol is a chemical compound with the molecular formula C4H4BrF2N2O. This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-bromo-1H-pyrazole with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

[4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the difluoromethyl group in [4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-yl]methanol makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C5H5BrF2N2O

Molecular Weight

227.01 g/mol

IUPAC Name

[4-bromo-1-(difluoromethyl)pyrazol-3-yl]methanol

InChI

InChI=1S/C5H5BrF2N2O/c6-3-1-10(5(7)8)9-4(3)2-11/h1,5,11H,2H2

InChI Key

XIKXPJNWHDODFQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)CO)Br

Origin of Product

United States

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